Enflurane

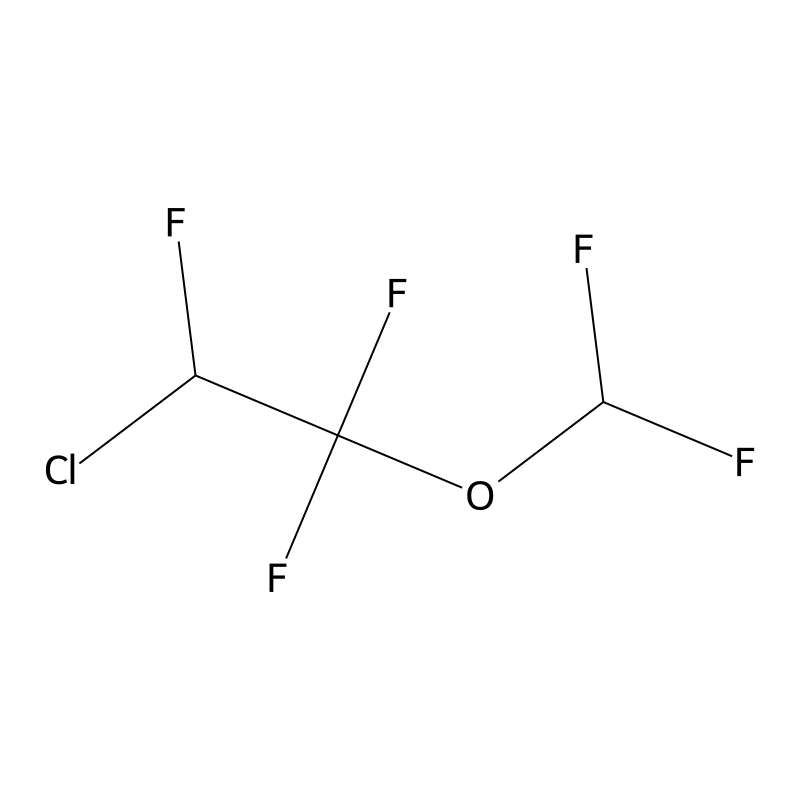

CHF2OCF2CHClF

C3H2ClF5O

CHF2OCF2CHClF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CHF2OCF2CHClF

C3H2ClF5O

CHF2OCF2CHClF

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ... organic liquids including fats and oils

In water, 5.62X10+3 mg/L at 25 °C

3.90e+00 g/L

Solubility in water: poor

Low

Synonyms

Canonical SMILES

enflurane mechanism of action GABA receptor

Molecular Targets and Mechanisms of Action

Enflurane modulates neural activity by enhancing inhibitory signals and suppressing excitatory ones. The table below summarizes its key molecular targets:

| Target | Action of this compound | Experimental Evidence & Notes |

|---|---|---|

| GABAₐ Receptor | Positive allosteric modulator (potentiator) [1] [2]. | Binds to transmembrane domain interfaces (e.g., β+/α−) [3]. A study in mouse spinal cords showed GABAₐ receptors mediate about 26% of its depressant action [4]. |

| Glycine Receptor | Potentiator [1]. | Contributes to ~29% of its depressant effect on spinal neurons [4]. |

| Voltage-Dependent Calcium Channels | Inhibitor [1]. | Cardio-depressant effects may stem from binding to cardiac sarcoplasmic reticulum channels [1]. |

| Glutamate (NMDA) Receptor | Antagonist [1]. | Contributes to reduced excitatory neurotransmission. |

The following diagram illustrates how these mechanisms converge to produce anesthesia:

Key Experimental Evidence and Protocols

Our understanding of this compound's mechanism is supported by specific experimental approaches:

Electrophysiology in Spinal Cord Preparations

This method is used to study how anesthetics depress motor output and immobility at the spinal level [5] [4].

- Protocol Overview:

- Tissue Preparation: Spinal cord tissue slices are obtained from laboratory rats (e.g., embryonic day E14-15) and cultured [4].

- Recording: Extracellular voltage recordings are made from ventral horn interneurons, which are involved in motor reflex pathways, to monitor spontaneous action potential firing [4].

- Drug Application: this compound is applied at known concentrations.

- Pharmacological Blockade: Receptor-specific antagonists (e.g., GABAA receptor antagonist bicuculline or glycine receptor antagonist strychnine) are applied before and during this compound exposure. The attenuation of this compound's depressant effect by an antagonist reveals that receptor's relative contribution [5] [4].

Studies on Genetically Modified Mice

Using mice with specific GABAₐ receptor subunit mutations helps pinpoint the role of specific subunits [5] [6].

- Protocol Overview:

- Model: Use mice lacking the beta3 subunit of the GABAₐ receptor (β3-/-) or carrying a point mutation like β3(N265M) that reduces anesthetic sensitivity [5] [6].

- Measurement: Compare the Minimum Alveolar Concentration (MAC or the concentration preventing movement in response to a noxious stimulus) between mutant and wild-type mice. An increased MAC in mutants indicates reduced anesthetic potency [5].

- In vitro Correlates: Electrophysiological recordings from spinal cords or neurons of these mutants can directly test this compound's effects on synaptic transmission [5].

Photolabeling and Binding Site Mapping

This technique identifies the precise amino acid residues where volatile anesthetics bind within a protein complex like the GABAₐ receptor [3].

- Protocol Overview:

- Photolabel Probe: A photoactivatable analog of the anesthetic (e.g., azi-isoflurane) is synthesized. This molecule is inert until exposed to UV light, which activates it to form a covalent bond with nearby amino acids [3].

- Receptor Preparation: Human GABAₐ receptors (e.g., α1β3 or α1β3γ2L subtypes) are expressed in HEK293 cells and purified [3].

- Labeling and Analysis: The photolabel is allowed to bind to the receptor in the dark, then UV light is applied. The receptor is digested, and the photolabeled peptides are identified using mass spectrometry. The specific binding sites are revealed by locating these tagged residues within the receptor's 3D structure [3].

Key Insights for Researchers

- No Single Dominant Target: this compound's effects result from combined modulation of GABAₐ, glycine receptors, and possibly other targets; no single mechanism is wholly responsible for spinal immobility [4].

- Context-Dependent Mechanisms: In animal models where a primary target like the GABAₐ receptor is compromised, other anesthetic targets can partially compensate, maintaining depression of spinal neurotransmission [5].

- Binding Site Specificity: Binding occurs at specific cavities within subunit interfaces in the transmembrane domain, with different anesthetics like isoflurane and sevoflurane showing distinct binding patterns [3] [7].

References

- 1. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 2. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of binding sites contributing to volatile anesthetic ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of isoflurane and this compound on GABAA and glycine ... [sciencedirect.com]

- 5. This compound actions on spinal cords from mice that lack the ... [pubmed.ncbi.nlm.nih.gov]

- 6. Isoflurane Potentiation of GABAA Receptors Is Reduced ... [pmc.ncbi.nlm.nih.gov]

- 7. Comparative studies on the binding site of anesthetics to ... [sciencedirect.com]

enflurane pharmacokinetics metabolism CYP2E1

Enflurane Metabolism & CYP2E1 Data

The core quantitative data on this compound's metabolism via CYP2E1 is consolidated for quick reference.

| Parameter | Details |

|---|---|

| Metabolizing Enzyme | Cytochrome P450 2E1 (CYP2E1) [1] [2] |

| Primary Metabolite | Inorganic fluoride ion (F⁻) [1] [2] |

| Clinical Defluorination Rank | Methoxyflurane > Sevoflurane > This compound > Isoflurane > Desflurane [2] |

| Key Inhibitor | Disulfiram (and its metabolite) [1] [3] |

| Key Inducers | Ethanol, Isoniazid [4] |

| Impact of Inhibition | Disulfiram pre-treatment completely abolished the rise in plasma fluoride concentration in patients [1]. |

Experimental Protocols for CYP2E1 Activity

The following are key methodologies used in clinical and preclinical studies to investigate CYP2E1-mediated metabolism.

| Method Type | Protocol Summary | Key Measurements & Validation |

|---|

| Clinical Defluorination Assay | • Model: Human patients undergoing elective surgery. • Pre-treatment: Administer disulfiram (500 mg orally) or nothing (control) the evening before surgery. • Anesthesia: Administer 2.2% end-tidal this compound in oxygen for 3 hours. • Sampling: Collect blood and urine samples [1]. | • Blood this compound: Gas chromatography. • Plasma/Urine Fluoride: Ion-selective electrode. • Validation: Comparison of fluoride levels between disulfiram and control groups [1]. | | Preclinical Breath Analysis (in rats) | • Animal Model: Wistar rats. • CYP2E1 Induction: Administer alcohol via gavage on days 1, 3, and 5. • Metabolic Activity Test: Administer 5 mL/kg of 56% (v/v) alcohol via gavage. • Sampling: Place rat in a gas collection bottle; measure breath alcohol concentration at 20-minute intervals using a breath analyzer [5]. | • Blood Alcohol Concentration (BAC): Converted from breath analysis. • Pharmacokinetic Parameters: AUC, MRT, CLz/F. • Validation: Method checked for reproducibility, linearity, and time dependency. Correlation with CYP2E1 protein expression (Western blot) [5]. | | In Vitro Human Liver Microsomes | • Microsome Prep: Prepare microsomes from human liver samples. • Incubation: Incubate microsomes with this compound. • Analysis: Measure fluoride production [2]. | • Enzyme Specificity: Correlate defluorination rate with microsomal P450 2E1 content (Western blot) and activity with marker substrates (e.g., chlorzoxazone hydroxylation). • Chemical Inhibition: Use isoform-selective inhibitors like diethyldithiocarbamate [2]. |

Metabolic Pathway and Experimental Workflow

The relationship between this compound, CYP2E1, and its metabolites, along with a common experimental workflow, can be visualized as follows.

This compound is metabolized by CYP2E1 to inorganic fluoride, a nephrotoxic metabolite.

General workflow for a clinical study assessing the CYP2E1-enflurane interaction.

Key Research Considerations

- Toxicity Link: The extent of this compound metabolism to inorganic fluoride is directly linked to its potential for nephrotoxicity [6] [2]

- Enzyme Induction Mechanism: CYP2E1 can be induced by ligand stabilization, a mechanism where a bound ligand (e.g., ethanol) slows the enzyme's degradation, increasing net protein levels over time [4]

- Extrahepatic Metabolism: PBPK modeling for some volatile organic compounds shows that while CYP2E1 is present in extrahepatic tissues, a "liver-only" metabolism model can be sufficient for risk assessment of lipophilic VOCs [7]

References

- 1. Clinical this compound metabolism by cytochrome P450 2E1 [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of cytochrome P450 2E1 as the ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. - Wikipedia CYP 2 E 1 [en.wikipedia.org]

- 4. Pharmacokinetic Consequences of Induction of CYP2E1 ... [sciencedirect.com]

- 5. Dynamic CYP2E1 expression and metabolic activity changes ... [journals.plos.org]

- 6. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 7. Extrahepatic metabolism by CYP in PBPK modeling of lipophilic... 2 E 1 [pubmed.ncbi.nlm.nih.gov]

enflurane protein binding and volume of distribution

Pharmacokinetic Parameters at a Glance

The table below summarizes the key physicochemical and pharmacokinetic parameters for enflurane that influence its distribution.

| Parameter | Value / Description | Significance / Basis |

|---|---|---|

| Protein Binding | Displaces drugs (e.g., diazepam) from human serum albumin (HSA) [1] [2] | Acts as a competitive inhibitor; considered a side effect, not related to anesthetic potency [2]. |

| Volume of Distribution | Not explicitly quantified; determined by lipid content of tissues and oil/water partition coefficient [3] | High lipid solubility causes extensive distribution into tissues. Modeled via PBPK using partition coefficients [3]. |

| Oil/Water Partition Coefficient (Kfwat) | A foundational parameter in PBPK models [3] | Defines solubility in lipids vs. water. A higher value indicates greater distribution into fatty tissues. |

| Water/Air Partition Coefficient (Kwair) | A foundational parameter in PBPK models [3] | Defines solubility in blood. A higher value slows the induction and recovery from anesthesia. |

Methodology for Determining Distribution

The distribution of this compound is typically characterized through two main approaches:

In Vitro Protein Binding Studies

- Method: Equilibrium dialysis using radioactive-labeled drugs.

- Procedure: Human serum or purified albumin is dialyzed against a buffer solution. This compound is introduced into the system, and its ability to displace reference drugs (like diazepam) from binding sites on albumin is measured by the change in the free concentration of the reference drug [2].

Physiologically Based Pharmacokinetic (PBPK) Modeling

Model: PKQuest, a generic PBPK model that uses a "standard human" set of parameters [3].

Key Assumption: Tissue-blood partition coefficients for inert volatile solutes are determined by the organ's lipid content (

klip[i]) and the drug's oil/water partition coefficient (Kfwat) [3].Calculation: The fraction of free (unbound) solute in an organ (

fw[i]) is calculated as [3]:fw[i] = wfract[i] / (wfract[i] + Kfwat * klip[i])Inputs: The model requires only two fundamental physical chemical parameters for an inert volatile solute: the water/air and oil/water partition coefficients [3].

Visualizing the Distribution Workflow

The following diagram illustrates the logical workflow and key relationships for determining this compound's volume of distribution using a PBPK modeling approach.

Logical workflow for PBPK modeling of this compound volume of distribution.

Key Implications for Research and Development

The unique distribution properties of this compound present specific considerations for drug development and clinical practice.

- Drug-Drug Interactions: The displacement of diazepam from serum albumin by this compound suggests a potential for drug-drug interactions. This may lead to a temporary increase in the free, pharmacologically active concentration of diazepam during co-administration, potentially potentiating its effects [2]. Similar interactions could occur with other highly protein-bound acidic drugs.

- Predictive Power of PBPK: The ability to predict the pharmacokinetics of this compound and other volatile solutes using a minimal set of physicochemical parameters (water/air and oil/water partition coefficients) significantly enhances the efficiency of preclinical modeling. This approach can be extended to other inert volatile compounds, reducing the need for extensive in vivo testing [3].

- Limitations of the Model: It is important to note that standard PBPK models assume arterial and end-tidal partial pressures are equal. This assumption may not hold for solutes with very high water/air partition coefficients (like methoxyflurane), leading to inaccuracies due to "washin-washout" artifacts in the large airways [3].

References

how does enflurane work as an inhalation anesthetic

Experimental Insights into Enflurane's Action

To understand how this compound affects neural circuits, researchers use in vitro experiments on brain tissue. The following diagram illustrates a typical experimental setup using a hippocampal brain slice to investigate the pathway-specific effects of this compound on synaptic responses.

Experimental setup for hippocampal slice studies.

Detailed Experimental Protocol:

Hippocampal Slice Preparation:

- Anesthetize the animal (e.g., with isoflurane) and rapidly decapitate it.

- Quickly remove the brain and submerge it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

- Section the hippocampus into 400 µm thick slices using a tissue chopper or vibratome.

- Incubate the slices in a holding chamber with oxygenated aCSF at room temperature for at least one hour for recovery [1].

Electrophysiological Recording:

- Transfer a single slice to a recording chamber, continuously perfused with oxygenated aCSF (e.g., 30 mL/min) at a constant temperature (e.g., 32-34°C).

- Place a stimulating electrode in an input pathway (e.g., Stratum Radiatum for Schaffer collateral inputs to CA1 neurons).

- Impale a postsynaptic neuron (e.g., a CA1 pyramidal cell) with a sharp microelectrode filled with an electrolyte solution (e.g., 3M KCl) for intracellular recording [1].

This compound Application:

- This compound is applied by bubbling the carrier gas (O₂/CO₂) through a calibrated vaporizer containing liquid this compound, then directing this gas mixture to bubble into the aCSF reservoir.

- The concentration is typically reported as vol% in the saturated vapor [1]. Common experimental concentrations range from 0.25 to 4.0 vol%.

Data Collection and Analysis:

- Before this compound application, record baseline postsynaptic potentials (e.g., EPSPs) or action potentials in response to a range of electrical stimuli.

- After stable this compound delivery is achieved, repeat the recordings.

- Key Metrics:

- Changes in neuronal excitability: Measure the threshold current required to elicit an action potential.

- Synaptic efficacy: Measure the amplitude and latency of evoked postsynaptic potentials.

- Pathway-specific effects: Compare the drug's effects on different synaptic inputs (e.g., Stratum Radiatum vs. Perforant Path) to the same neuron [1].

Quantitative Pharmacological Profile

For researchers, the pharmacokinetic and pharmacodynamic properties of this compound are critical for contextualizing its effects. The following table consolidates key quantitative data.

| Property | Value | Significance / Context |

|---|---|---|

| Blood:Gas Partition Coefficient [2] [3] | 1.8 - 1.9 | Medium solubility; indicates a slower induction and emergence compared to modern agents like desflurane (0.42). |

| Minimum Alveolar Concentration (MAC) [4] [2] [3] | 1.68% (in oxygen) | Measure of potency. Defined as the concentration producing immobility in 50% of subjects exposed to a noxious stimulus. |

| Oil:Gas Partition Coefficient [3] | 98.5 | High lipid solubility, correlating with its anesthetic potency, as per the Meyer-Overton rule. |

| Protein Binding [4] | 97% | High level of plasma protein binding, primarily to albumin. |

| Metabolism [4] [5] | 2% - 9% | Approximately 2-9% is metabolized by hepatic CYP2E1, producing inorganic fluoride ions. |

Clinical Relevance & Safety Profile

While this compound is largely obsolete in modern clinical practice, understanding its mechanism is vital for historical context and drug safety research.

- CNS Excitation and Seizure Activity: A key characteristic of this compound is its dose-dependent potential to induce central nervous system excitation and seizure activity on the electroencephalogram (EEG), especially with deep anesthesia or hyperventilation (hypocapnia) [4] [2] [6]. This is a critical differentiator from other anesthetics.

- Organ Toxicity: this compound is metabolized by the liver enzyme CYP2E1, generating trifluoroacetylated (TFA) reactive intermediates and fluoride ions [4] [5]. The TFA adducts can, in rare cases, trigger an immune-mediated hepatitis similar to halothane hepatitis [5]. The fluoride ions have been associated with potential nephrotoxicity, though the risk is considered lower than with methoxyflurane [3].

- Cardiovascular Effects: this compound causes a dose-related depression of myocardial contractility and systemic blood pressure, primarily by reducing systemic vascular resistance [4] [2]. It does not significantly sensitize the heart to catecholamines [2].

References

- 1. Inhalation Anaesthetics Exhibit Pathway-Specific and ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Ethrane (this compound): Side Effects, Uses, Dosage, ... [rxlist.com]

Comprehensive Technical Analysis of Enflurane: Pharmacodynamics and Cardiac Effects

Introduction and Fundamental Pharmacology

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic that was first approved for clinical use in 1972. As a fluorinated ethyl methyl ether compound, it belongs to the same chemical family as isoflurane and desflurane but possesses distinct pharmacodynamic properties that have shaped its clinical utility and safety profile. With a chemical formula of C₃H₂ClF₅O and molecular weight of 184.492 g/mol, this compound represents an important historical agent in the evolution of inhalational anesthetics, though its use has declined in many markets due to specific neurotoxic concerns and the availability of agents with more favorable therapeutic indices. [1] [2]

The pharmacodynamic profile of this compound is characterized by its ability to rapidly induce anesthesia through complex interactions with central nervous system receptors while producing dose-dependent cardiovascular effects that necessitate careful titration during administration. This compound exhibits a minimum alveolar concentration (MAC) of 1.68% in oxygen, which places it at an intermediate potency level among inhaled anesthetics. When administered in combination with 70% nitrous oxide, its MAC decreases to 0.57%, demonstrating the synergistic effect of nitrous oxide on anesthetic requirements. The blood-gas partition coefficient of this compound is approximately 1.8, resulting in intermediate induction and recovery times compared to other agents—slower than desflurane and sevoflurane but more rapid than halothane. [1] [3] [2]

From a clinical perspective, this compound may be used for both the induction and maintenance of general anesthesia and can also provide analgesia during labor and delivery. Low concentrations have been employed as an adjunct to general anesthetic drugs during Cesarean section deliveries. However, this compound's distinctive propensity to induce seizure activity at deep anesthetic concentrations or in the setting of hyperventilation, combined with its relatively pronounced cardiodepressant effects compared to some contemporary agents, has limited its use in modern anesthesia practice, particularly for patients with underlying epilepsy or cardiovascular compromise. [1]

Cardiovascular Effects: Comprehensive Analysis

Direct Myocardial Effects

This compound produces dose-dependent cardiac depression through direct effects on myocardial tissue. The primary manifestation of this depression is a reduction in myocardial contractility, which has been demonstrated in both animal and human studies. In chronically instrumented dog models, this compound produced significant reductions in peak positive left ventricular dP/dt (a sensitive indicator of contractility) and cardiac output at both 1.25 and 1.75 MAC concentrations. When compared with other volatile anesthetics under identical experimental conditions, this compound and halothane demonstrated more pronounced negative inotropic effects than isoflurane or desflurane. This contractile depression appears to be more significant in patients with pre-existing cardiac compromise, as studies have demonstrated that the negative inotropic effects of this compound were more pronounced in patients with congestive heart failure compared to healthy individuals. [4] [3] [2]

The cellular mechanisms underlying this compound's myocardial effects involve interference with calcium handling within cardiac myocytes. Research indicates that this compound binds to calcium channels in the cardiac sarcoplasmic reticulum, disrupting calcium release and reuptake processes essential for efficient excitation-contraction coupling. Additionally, this compound has been shown to inhibit the sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (SERCA1), further impairing calcium sequestration and availability for subsequent contractions. These actions at the cellular level manifest clinically as diminished contractile force generation and contribute to the overall cardiodepressant profile of this compound, particularly at higher inspired concentrations. [1]

Systemic Hemodynamic Effects

The systemic hemodynamic effects of this compound are characterized by reductions in arterial blood pressure that occur in a dose-dependent manner. Unlike halothane, which lowers blood pressure primarily through myocardial depression without significantly altering systemic vascular resistance, this compound reduces blood pressure through a combination of decreased cardiac output and reduced systemic vascular resistance. The vasodilation produced by this compound appears to involve multiple mechanisms, including diminished sympathetic vasoconstrictor tone, interference with local regulatory mechanisms in peripheral vascular beds, and direct effects on vascular smooth muscle. Studies investigating the effects of this compound on intestinal vascular beds in cats have demonstrated direct vasodilatory actions that contribute to the overall reduction in peripheral resistance. [5] [6] [3]

Table 1: Quantitative Hemodynamic Effects of this compound in Experimental Models

| Hemodynamic Parameter | Change at 1.25 MAC | Change at 1.75 MAC | Comparative Context |

|---|---|---|---|

| Heart Rate | +44% from baseline | +44% from baseline | Greater increase than halothane, similar to this compound at 1.75 MAC [4] |

| Mean Arterial Pressure | Significant reduction | Profound reduction | Greater preservation with desflurane compared to isoflurane and this compound [4] |

| Cardiac Output | Decreased | Markedly decreased | More depression than isoflurane/desflurane [4] [2] |

| Systemic Vascular Resistance | Decreased | Decreased | Combined effect of central and peripheral actions [6] |

| Coronary Blood Flow Velocity | Not significantly changed | Not significantly changed | Differs from isoflurane which increases coronary flow [4] |

The compensatory tachycardia observed with this compound anesthesia represents an attempt to maintain cardiac output in the face of reduced stroke volume resulting from direct myocardial depression and decreased preload. This heart rate elevation is less pronounced than that seen with desflurane but more significant than with halothane. In dog models, this compound increased heart rate by approximately 44% from baseline at 1.75 MAC, compared to 79% with desflurane under identical conditions. The heart rate effects appear to be mediated through both direct actions on cardiac pacemaker cells and altered autonomic nervous system activity, with this compound producing less sympathetic activation than desflurane during rapid increases in inspired concentration. [5] [4]

Comparative Analysis with Contemporary Agents

Table 2: Comparative Cardiovascular Effects of Volatile Anesthetics at Equi-Anesthetic Concentrations

| Parameter | This compound | Isoflurane | Desflurane | Sevoflurane | Halothane |

|---|---|---|---|---|---|

| Myocardial Depression | +++ | ++ | ++ | ++ | ++++ |

| Vasodilation (Systemic) | ++ | +++ | ++ | + | + |

| Heart Rate Effects | Moderate increase | Moderate increase | Marked increase | Mild increase | Mild increase/decrease |

| Coronary Vasodilation | Minimal | Significant | Moderate (ANS dependent) | Moderate | Minimal |

| Sensitization to Catecholamines | Low | Very low | Low | Low | High |

| Cardioprotective Preconditioning | Demonstrated | Well-established | Demonstrated | Well-established | Limited |

The comparative hemodynamic profiles reveal that this compound produces more pronounced negative inotropy than isoflurane, desflurane, or sevoflurane, with effects similar in magnitude to halothane. However, unlike halothane, this compound does not significantly sensitize the myocardium to catecholamines, making it a safer choice when exogenous epinephrine administration is anticipated during procedures. From a coronary hemodynamic perspective, this compound does not produce the coronary vasodilation observed with isoflurane, which may theoretically reduce the risk of coronary steal phenomena in susceptible patients with fixed coronary lesions. This differential effect on coronary vascular resistance has been demonstrated in animal models where isoflurane increased coronary blood flow velocity while this compound did not produce significant changes. [4] [3] [2]

Molecular Mechanisms and Signaling Pathways

Neurodepressive Mechanisms

The primary anesthetic effects of this compound are mediated through potentiation of inhibitory neurotransmission and antagonism of excitatory neurotransmission in the central nervous system. Research indicates that this compound binds to GABAA receptors, enhancing chloride influx and resulting in neuronal hyperpolarization and reduced excitability. Studies on rat models suggest that approximately 30% of the central nervous system depressant effects on the spinal cord following this compound administration are mediated through GABAA receptors. Additionally, this compound potentiates glycine receptors (responsible for approximately 20% of its depressant effects), particularly in the ventral neural horn regions. This compound also functions as an antagonist at glutamate NMDA receptors, further contributing to its overall depressant effect on neuronal excitability. These combined actions on multiple receptor systems result in the unconsciousness, amnesia, and immobility that characterize the anesthetic state. [1]

The epileptogenic potential of this compound represents a unique neuropharmacological property among volatile anesthetics. At deep anesthetic concentrations, particularly when accompanied by hyperventilation and reduced PaCO₂, this compound can produce seizure-like activity on electroencephalography and occasionally clinical seizure manifestations. This pro-convulsant effect is thought to result from selective inhibition of inhibitory pathways with relative sparing of excitatory circuits, potentially through differential effects on subtypes of GABAA receptors or through actions on other ion channels that regulate neuronal excitability. This neuroexcitatory property has limited this compound's use in patients with epilepsy or other seizure disorders and necessitates careful monitoring of anesthetic depth and ventilation parameters during its administration. [1] [3] [2]

Cardiac Signaling Pathways

The cardiodepressant effects of this compound are mediated through multiple signaling pathways and ion channel interactions at the cellular level. This compound inhibits voltage-dependent calcium channels in the cardiac sarcoplasmic reticulum, disrupting calcium-induced calcium release and impairing myocardial contractility. Additionally, this compound inhibits sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (SERCA1), further compromising calcium handling and contributing to negative inotropy. The drug also modulates voltage-gated potassium channels, potentially affecting cardiac action potential duration and repolarization reserve, which may have implications for arrhythmogenesis in susceptible individuals. [1]

Cardiac Signaling Pathways: This diagram illustrates this compound's primary molecular targets and downstream effects on cardiac function, highlighting its multi-mechanistic cardiodepression.

The cardiovascular autonomic effects of this compound involve complex interactions with both sympathetic and parasympathetic nervous system regulation. Unlike isoflurane, which increases sympathetic activity, or sevoflurane, which enhances both sympathetic and parasympathetic activity when combined with nitrous oxide, this compound produces a more balanced autonomic effect. However, it does diminish baroreceptor reflex responsiveness, potentially compromising the compensatory mechanisms that maintain hemodynamic stability during positional changes or blood loss. The effects on autonomic control are particularly relevant in understanding the heart rate changes observed with this compound administration and its relatively stable hemodynamic profile compared to agents like desflurane that produce more pronounced sympathetic activation during rapid increases in inspired concentration. [5] [6]

Cardioprotective Mechanisms

Despite its cardiodepressant properties, this compound shares with other volatile anesthetics the ability to elicit pharmacological preconditioning effects that may protect the myocardium against ischemic injury. This protective mechanism involves the activation of mitochondrial ATP-sensitive potassium (KATP) channels, leading to generation of reactive oxygen species that activate downstream protein kinase C pathways. These signaling cascades ultimately converge on the mitochondrial permeability transition pore (mPTP), reducing the likelihood of its opening during reperfusion and thereby limiting cell death following ischemic insults. Research has demonstrated that administration of this compound before an ischemic event reduces myocardial infarct size in animal models, with efficacy similar to that observed with other volatile agents except desflurane, which has shown superior protective properties in some comparative studies. [7]

The clinical relevance of these cardioprotective mechanisms remains an area of active investigation. While preconditioning effects have been consistently demonstrated in laboratory settings, translating these benefits to improved patient outcomes in clinical practice has proven challenging. Current evidence suggests that volatile anesthetics, including this compound, may offer advantages over intravenous anesthetics in patients undergoing coronary artery bypass surgery, with some meta-analyses demonstrating reduced cardiac biomarker release and potentially better preservation of myocardial function. However, these benefits must be weighed against the potential for hemodynamic instability, particularly in patients with compromised ventricular function or significant cardiovascular comorbidity. [5] [7]

Experimental Methodologies and Research Models

In Vivo Hemodynamic Assessment

The chronically instrumented dog model has provided extensive quantitative data on the cardiovascular effects of this compound and other volatile anesthetics. In this sophisticated preparation, animals undergo surgical instrumentation for measurement of aortic and left ventricular pressure, peak left ventricular dP/dt (a sensitive indicator of contractility), subendocardial segment length, coronary blood flow velocity, and cardiac output. Following recovery from surgery, experiments are conducted in the conscious state to establish baseline measurements, followed by recordings after 30 minutes of equilibration at specific MAC multiples (typically 1.25 and 1.75 MAC) of the test anesthetic. This model allows for within-subject comparisons across different agents and eliminates the confounding effects of acute surgical stress and supplemental anesthetics that complicate acute preparations. [4]

To elucidate the role of autonomic nervous system influences on cardiovascular parameters, studies often incorporate pharmacologic autonomic blockade using combinations of muscarinic antagonists (e.g., atropine) and beta-adrenergic blockers (e.g., propranolol). The application of this methodology to this compound research demonstrated that many of the heart rate differences observed between anesthetic agents are mediated through autonomic nervous system interactions rather than direct chronotropic effects. For instance, after autonomic blockade, the differences in heart rate response between this compound and desflurane were abolished, indicating that their distinct chronotropic effects are primarily mediated through differential autonomic nervous system modulation rather than direct actions on pacemaker cells. [4]

Isolated Heart and Cellular Models

Isolated perfused heart preparations (Langendorff method) have been instrumental in characterizing the direct cardiac effects of this compound independent of systemic influences. In this model, hearts are removed from small animals (typically guinea pigs or rabbits) and retrogradely perfused through the aorta with oxygenated physiologic solution. A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer for continuous measurement of developed pressure and dP/dt. Coronary flow can be precisely measured, and vascular resistance calculated. Using this preparation, researchers have demonstrated that this compound produces direct negative inotropic effects and modest coronary vasodilation, independent of neurohumoral influences or changes in loading conditions. [7]

At the cellular level, patch-clamp electrophysiology techniques have elucidated this compound's effects on specific ion channels contributing to its cardiodepressant properties. These studies have demonstrated concentration-dependent inhibition of L-type calcium currents, which play a crucial role in cardiac excitation-contraction coupling. Similarly, voltage-clamp experiments have characterized this compound's effects on various potassium currents that regulate action potential duration and cardiac repolarization. Complementary calcium imaging studies using fluorescent indicators (e.g., Fura-2) have visualized this compound's disruption of intracellular calcium transients and sarcoplasmic reticulum calcium loading, providing mechanistic insights into its negative inotropic effects. [1] [7]

Integrated Cardiovascular Control Studies

Sophisticated baroreflex testing methodologies have been employed to characterize this compound's effects on integrated cardiovascular control systems. These protocols typically involve recording hemodynamic responses to pharmacologically induced pressure changes (using vasoactive drugs such as phenylephrine and sodium nitroprusside) or to direct neural stimulation. Research using these approaches has demonstrated that this compound produces dose-dependent impairment of baroreflex function, compromising an important compensatory mechanism for maintaining hemodynamic stability during anesthesia. Similar methodologies have been applied to study cardiopulmonary reflex responses and their modification by this compound. [6]

Regional hemodynamic assessment techniques have provided insights into this compound's differential effects across various vascular beds. Studies employing electromagnetic or Doppler flow probes on coronary, renal, mesenteric, and cerebral arteries have demonstrated heterogeneous vascular responses to this compound. For instance, while this compound produces modest vasodilation in the coronary circulation, it causes more pronounced vasodilation in mesenteric vascular beds. These differential effects have implications for organ perfusion distribution and may contribute to the overall hemodynamic profile observed during this compound anesthesia. Laser Doppler flowmetry and other microvascular assessment techniques have further characterized this compound's effects on peripheral perfusion and capillary血流. [6]

Clinical Correlations and Contemporary Status

Clinical Applications and Considerations

Despite the availability of newer agents, this compound maintains specialized clinical applications in various settings. Its continued use in resource-limited environments is driven primarily by economic factors and compatibility with existing anesthesia delivery systems. This compound's stability in the presence of soda lime, minimal metabolism, and well-characterized pharmacodynamics make it a practical choice in settings where newer agents are cost-prohibitive or logistically challenging to obtain. Additionally, this compound's rapid onset and offset characteristics compared to halothane have supported its continued use in certain pediatric anesthesia applications, particularly for short procedures where rapid emergence is desirable. [8]

In obstetric anesthesia, this compound has been used for analgesia during labor and delivery, with low concentrations providing effective pain relief while minimizing neonatal depression. Studies have demonstrated that this compound is well-tolerated by newborns when used for Cesarean section anesthesia, with Apgar scores comparable to those observed with other anesthetic techniques. The drug's uterine relaxation properties at higher concentrations can be beneficial for certain obstetric procedures but may increase the risk of uterine atony and bleeding during routine deliveries, necess careful dose titration. [1] [2]

Safety Profile and Contraindications

The most significant neurological safety concern with this compound is its potential to induce seizure activity, particularly at deeper anesthetic levels (above 1.5 MAC) and in the setting of hypocapnia induced by hyperventilation. Electroencephalographic studies have demonstrated a characteristic pattern of high-voltage, high-frequency activity progressing to spike-wave complexes and frank seizure activity under these conditions. This epileptogenic potential contraindicates this compound use in patients with epilepsy and warrants caution in those with other seizure disorders. Additionally, case reports have described delayed convulsions following light general anesthesia without hyperventilation, including one instance of a patient experiencing a seizure after discharge following day-case anesthesia. [1] [3] [2]

This compound shares with other volatile anesthetics the potential to trigger malignant hyperthermia in susceptible individuals. This pharmacogenetic disorder, characterized by uncontrolled skeletal muscle metabolism and dramatic hyperthermia, represents a medical emergency requiring immediate discontinuation of the triggering agent and administration of dantrolene. While the incidence of malignant hyperthermia with this compound is lower than with halothane, the risk necessitates appropriate screening and preparedness. From a hepatic safety perspective, this compound is associated with rare but clinically significant elevations in liver enzymes, and cases of immune-mediated hepatitis have been reported, though the incidence is substantially lower than with halothane. [1] [3]

Contemporary Research Applications

This compound continues to serve as a valuable research tool in neuroscience and experimental pharmacology, particularly in studies investigating the mechanisms of anesthetic action and neural effects of volatile agents. Its well-characterized pro-convulsant properties at high concentrations make it useful in models studying seizure thresholds and anticonvulsant drug efficacy. Additionally, this compound's effects on cortical and subcortical electrophysiology have contributed to understanding the neural circuits mediating consciousness and anesthetic-induced unconsciousness. [8]

In educational contexts, this compound maintains presence in simulation laboratories and training programs, where its familiar pharmacology and well-understood safety profile make it suitable for teaching principles of inhalational anesthesia. Many anesthesia training programs continue to include this compound in their curriculum to provide historical context and comparative pharmacology, even as clinical practice shifts toward newer agents. This educational application ensures that future anesthesiologists understand the evolution of their specialty and can appreciate the comparative properties of different anesthetic agents. [8]

Conclusion

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Comparison of the systemic and coronary hemodynamic ... [pubmed.ncbi.nlm.nih.gov]

- 5. Anesthesia Inhalation Agents and Their Cardiovascular Effects [ncbi.nlm.nih.gov]

- 6. Aspects of the Effects of this compound on Cardiovascular... | SpringerLink [link.springer.com]

- 7. The role of Volatile Anesthetics in Cardioprotection - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 8. in the Real World: 5 Uses You'll Actually See (2025) this compound [linkedin.com]

enflurane seizure activity and CNS effects

CNS Effects and Seizure Activity

The core neurophysiological effect of enflurane is its potential to induce a hyperexcitable state in the cerebral cortex. The table below summarizes the key CNS phenomena associated with this compound anesthesia:

| Effect | Description | Typical Concentration |

|---|---|---|

| Background EEG Slowing | Slowing and increasing amplitude of the scalp EEG, a common pattern seen with many anesthetics [1]. | < ~0.7 MAC [1] |

| Paroxysmal Epileptiform Discharges (PEDs) | Episodic, high-amplitude sharp waves (<70ms) within the background EEG activity; sudden, synchronous, short-lived neuronal depolarizations [1]. | > ~0.7 MAC [1] |

| Burst Suppression with PEDs | Periods of electrical silence (suppression) alternating with PEDs [1]. | > ~1.5 MAC [1] |

| Generalized Seizure Activity | May occasionally progress from PEDs to generalized rhythmic seizure activity [1]. | High concentrations |

| Increased Intracranial Pressure (ICP) | Causes cerebrovascular vasodilation, increased cerebral blood flow, and increased ICP [2]. | Dose-dependent |

Proposed Mechanisms of Action

The propensity for this compound to cause seizure activity is linked to its specific interactions with neuronal receptors and circuits. The following diagram illustrates the key pathways involved:

Key pathways in this compound-induced seizure activity.

The mechanisms behind these effects are multifaceted:

- Receptor Interactions: this compound binds to and potentiates GABAₐ and glycine receptors, leading to central nervous system depressant effects. Concurrently, it acts as an antagonist of the NMDA receptor [3]. This dual action—enhancing inhibition while blocking excitation—is thought to contribute to cortical instability.

- Cortical Dynamics Instability: A key theory suggests that this compound disproportionately prolongs the decay time of inhibitory postsynaptic potentials (IPSPs) without a corresponding increase in peak amplitude. This creates a "pathological" lag in inhibitory feedback loops within neuronal networks, predisposing them to the large-amplitude oscillations seen as PEDs [1].

- Synaptic Modulation: The emergence of the burst suppression pattern (PEDs interspersed with silence) requires a combination of the prolonged IPSP and an activity-dependent modulation of excitatory postsynaptic potential (EPSP) amplitude [1].

Experimental Evidence and Protocols

Substantial evidence for this compound's effects comes from in vivo animal studies. Here is a summary of a key experimental methodology:

Objective: To investigate the patterns of local field potential (LFP) and multi-unit spike activity (MUA) in the visual cortex during this compound anesthesia and compare them with a theoretical computer model [1].

| Protocol Component | Details |

|---|---|

| Animal Model | Adult male Sprague-Dawley rats (270–330 g) [1]. |

| Anesthesia | Surgical anesthesia with desflurane, followed by experimental exposure to this compound at 0.5, 1.0, 1.5, and 2.0 MAC (Minimum Alveolar Concentration) [1]. |

| Physiological Monitoring | Ventilator settings, inspiratory/expiratory gas concentrations (O₂, anesthetic, CO₂), arterial blood pressure, and core body temperature (maintained at 37°C) were all monitored [1]. |

| Surgical Procedure | Tracheostomy, femoral artery and vein cannulation, and craniotomy over the occipital cortex [1]. |

| Neural Recording | A high-density 8x8 microelectrode array was inserted into the visual cortex. Signals were amplified and recorded for LFP (1-250 Hz) and MUA (250 Hz-7.5 kHz) [1]. |

| Key Findings | - Increasing this compound concentration consistently induced a suppression pattern (>1.5 MAC).

- Mean multiunit spike activity decreased from 2.54/s (0.5 MAC) to 0.19/s (2.0 MAC).

- At high MAC, most action potentials became synchronous with the PEDs [1]. |

Comparative Drug Profiles

Understanding this compound's profile is aided by comparing it with other common inhalational anesthetics:

| Parameter | This compound | Isoflurane | Sevoflurane |

|---|---|---|---|

| CNS & Seizure Profile | Known for inducing PEDs and seizure-like activity [1] [3]. | Relatively anticonvulsant; tends not to produce PEDs [1]. | Can produce similar EEG patterns to this compound, but to a lesser degree [1]. |

| Cardiovascular Effects | Dose-dependent reduction in arterial blood pressure and cardiac output; negative inotropic effects [2]. | Produces hypotension [2]. | Maintains cardiovascular homeostasis at 1 MAC [4]. |

| Metabolism | Approximately 2-10% metabolized, primarily by CYP2E1, producing inorganic fluoride ions [3] [2]. | Minimal metabolism [4]. | |

| Status | Withdrawn from the market in many regions [3] [2]. | In clinical use. | In clinical use. |

In Vitro and Modeling Approaches

Computational models provide a theoretical framework for understanding this compound's effects.

- Mean Field Model: A theoretical mean field model of neocortical dynamics has been used to replicate this compound-induced PEDs. In this model, the neurophysiological effect of this compound is simulated by prolonging the decay time constant of the inhibitory postsynaptic potential (IPSP) and introducing an activity-dependent modulation of the excitatory postsynaptic potential (EPSP) amplitude. When these parameters are adjusted, the model's output closely matches the morphology of PEDs observed in experimental animals [1].

- Propensity for Seizure Activity: Within this theoretical framework, the propensity for rhythmic seizure-like activity can be determined and predicted by analyzing the eigenvalues of the model's equations [1].

Key Considerations for Researchers

- Hyperventilation as a Risk Factor: The risk of seizure activity is significantly increased when high concentrations of this compound are combined with hyperventilation (low arterial CO₂) [2].

- Contrast with Other Agents: The pro-convulsant effects of this compound stand in contrast to agents like isoflurane. Research suggests that isoflurane's neurotoxicity, particularly in the developing brain, is linked to different mechanisms, such as the disruption of intracellular calcium homeostasis and activation of cell cycle pathways in postmitotic neurons [5] [6].

- Clinical Relevance: While this compound is largely obsolete in clinical practice, studying its mechanisms remains valuable for understanding how anesthetics can modulate cortical network stability and trigger seizure pathways.

References

- 1. The Electrocortical Effects of this compound: Experiment and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Isoflurane Causes Greater Neurodegeneration than an ... [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle activation contributes to isoflurane-induced ... [pubmed.ncbi.nlm.nih.gov]

Key Clinical Data on Enflurane Metabolism and Fluoride Ion Production

| Study Focus / Parameter | Dobkin et al. (1973) [1] | Mazze et al. (1994) [2] |

|---|---|---|

| Study Objective | Measure serum fluoride levels after enflurane anesthesia. | Determine the P450 isoform responsible for this compound metabolism in vivo using disulfiram inhibition. |

| Patients | 66 patients undergoing major abdominal surgery with this compound [1]. | 20 patients randomized to receive disulfiram (n=10) or nothing (n=10) before this compound anesthesia [2]. |

| Key Findings | Confirmed that this compound is metabolically biodegraded, releasing fluoride ion. Highest levels were lower than those with methoxyflurane [1]. | Disulfiram (a CYP2E1 inhibitor) completely abolished the rise in plasma fluoride concentration seen in control patients [2]. |

| Quantitative Data | Specific fluoride levels not detailed in abstract, but stated as lower than methoxyflurane [1]. | Control Group: Plasma fluoride rose from 3.6 ± 1.5 μmol/L (baseline) to 24.3 ± 3.8 μmol/L (peak). Disulfiram Group: No significant rise in plasma fluoride [2]. | | Conclusion | this compound is slightly metabolized, but the risk of fluoride-induced toxicity is remote with recommended use [1]. | CYP2E1 is the predominant P450 isoform responsible for human clinical this compound metabolism in vivo [2]. |

Metabolic Pathway and Protein Adduct Formation

The oxidative metabolism of this compound proceeds through a specific pathway, resulting in a reactive species that can cause cellular toxicity. The following diagram illustrates this process and the subsequent formation of protein adducts.

This compound metabolism and protein binding pathway.

The process illustrated above is a key mechanism for the hepatotoxicity associated with halogenated ether anesthetics, as the covalent modification of liver proteins can generate an immune response upon subsequent exposures [3].

Detailed Experimental Protocol: Clinical CYP2E1 Inhibition Study

The 1994 clinical trial by Mazze et al. provides a robust methodology for investigating the role of a specific cytochrome P450 enzyme in human subjects [2].

- Objective: To test the hypothesis that cytochrome P450 2E1 (CYP2E1) is the predominant isoform responsible for this compound metabolism in humans in vivo [2].

- Study Design: A randomized clinical trial involving 20 patients undergoing elective surgery.

- Intervention Group (n=10): Received 500 mg of disulfiram orally the evening before surgery. Disulfiram is metabolized in vivo to a selective inhibitor of CYP2E1.

- Control Group (n=10): Received no pre-treatment [2].

- Anesthetic Protocol: All patients received a standardized anesthetic regimen with 2.2% end-tidal this compound in oxygen for a duration of 3 hours [2].

- Primary Measurements:

- Blood this compound Concentration: Measured by gas chromatography to ensure equivalent anesthetic dosing between groups.

- Plasma Fluoride Concentration: Quantified using an ion-selective electrode at baseline and peak levels.

- Urinary Fluoride Excretion: Measured on postoperative days 1 and 2 [2].

- Key Outcome: The near-total inhibition of fluoride ion production in the disulfiram group provided direct evidence that CYP2E1 is the primary enzyme responsible for this compound defluorination in humans [2].

Nephrotoxic Potential and Comparative Context

The metabolism of this compound and the release of fluoride ions must be considered in the context of renal risk.

- Fluoride and Nephrotoxicity: Inorganic fluoride is a known nephrotoxin. It can inhibit several enzyme systems in the kidney, disrupting sodium transport in the proximal tubule and the action of antidiuretic hormone [4] [5]. A plasma fluoride concentration of 50 μmol/L is a recognized threshold for potential nephrotoxic effects, which can manifest as nephrogenic diabetes insipidus [4] [5].

- Comparative Risk: While this compound metabolism produces measurable fluoride ions, its nephrotoxic potential is significantly lower than that of methoxyflurane (an agent withdrawn due to kidney injury) and is generally considered a remote risk with standard clinical use [1]. In contrast, anesthetics like desflurane undergo minimal metabolism (0.02%) and result in no clinically significant rise in fluoride ions [6]. Modern research on other agents, like sevoflurane, now also investigates its degradation product "Compound A" as a potential source of renal tubular toxicity [4] [7].

References

- 1. Blood serum fluoride levels with this compound (Ēthrane) and ... [link.springer.com]

- 2. Clinical this compound metabolism by cytochrome P450 2E1 [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Nephrotoxicity and Modern Volatile Anesthetics [pmc.ncbi.nlm.nih.gov]

- 5. Nephrotoxicity and Modern Volatile Anesthetics [mdpi.com]

- 6. Metabolism of desflurane and isoflurane to fluoride ion in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of the type of volatile anesthetic on ... [frontiersin.org]

enflurane anesthesia protocol for laboratory animals

Modern Inhalant Anesthesia Protocol

For rodent surgery, inhalant anesthesia with isoflurane is the current gold standard. It offers a wide safety margin, rapid induction and recovery, and easy control over the depth of anesthesia [1]. The following workflow outlines the complete procedure from preparation to recovery:

Key Procedural Details

- Pre-Operative Preparation: Fasting is generally not required for rodents due to their high metabolism. If necessary, limit fasting to a maximum of 2-3 hours, and never restrict water [2].

- Inducing Anesthesia: Induce the animal in a sealed chamber with 4-5% isoflurane in oxygen until it loses consciousness (typically 3-5 minutes) [3] [2] [1].

- Maintaining Anesthesia: After transferring the animal to a nose cone, reduce the isoflurane to 1-3% for maintenance [3] [2]. Continuously monitor vital signs and anesthetic depth.

- Monitoring & Reflex Checks: Before making an incision, confirm the animal is at a surgical plane of anesthesia by checking for the absence of a withdrawal reflex to a toe pinch [3].

- Recovery Care: Place the animal in a clean, warm cage without bedding until it is fully ambulatory. Monitor every 15 minutes and provide nutritional support on the cage floor [2].

Alternative Anesthetic Agents

While isoflurane is preferred, injectable combinations are a viable alternative, especially when vaporizer equipment is unavailable. The table below summarizes common regimens.

| Drug Combination | Typical Dosage (Rat) | Route | Duration of Anesthesia | Key Considerations |

|---|---|---|---|---|

| Ketamine + Xylazine [2] [1] | 40–80 mg/kg + 5–10 mg/kg | IP | 45–90 minutes | Can cause respiratory depression; redose with 1/3 ketamine only [2]. |

| Ketamine + Dexmedetomidine [2] | 75 mg/kg + 0.25–0.5 mg/kg | IP | ~120 minutes | Reversible with atipamezole [2]. |

| Propofol [2] | 10 mg/kg | IV | 5–7 minutes | For very short procedures; must be titrated [2]. |

Essential Safety & Best Practices

Personnel and Environmental Safety

Isoflurane is a volatile liquid that can be an eye/skin irritant and central nervous system toxicant upon exposure [4]. A waste anesthetic gas (WAG) scavenging system is mandatory to protect personnel. Systems include active charcoal canisters (passive) or connections to building exhaust (active) [3] [4]. Work in a well-ventilated area and wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and safety glasses [4].

Animal Welfare and Analgesia

For any procedure expected to cause pain, pre-emptive analgesia is a standard of care and is often required by animal care committees [2]. A multimodal approach is most effective.

| Drug Class | Example (Rat Dose) | Route | Frequency |

|---|---|---|---|

| NSAIDs (for inflammation) | Carprofen (5 mg/kg) [1] | SC | Every 24 hours |

| Opioids (for moderate-severe pain) | Buprenorphine (0.1 mg/kg) [1] | SC | Every 4-8 hours |

| Local Anesthetics | Lidocaine/Bupivacaine (infiltrate incision site) | Local | During surgery |

Impact on Research Data

The choice of anesthetic can significantly influence experimental outcomes. A 2025 study highlighted that compared to ketamine/xylazine, isoflurane demonstrated superior safety and fewer effects on the immune system in mice, making it a better choice for immunology studies [5]. Ketamine/xylazine can induce hypoxia, which can be mitigated with oxygen supplementation [5]. Researchers must justify their anesthetic choice in animal protocols, considering its potential impact on their specific research data.

Conclusion and Protocol Selection

Enflurane belongs to a previous era of laboratory animal anesthesia. Today, isoflurane is the unequivocal recommendation for most procedures due to its excellent safety profile and controllability. The injectable combination of ketamine and xylazine serves as a well-characterized alternative where inhaled anesthetics are not feasible. The most critical factors for success are meticulous pre-operative planning, vigilant intra-operative monitoring, and the mandatory use of pre-emptive and post-operative analgesia to ensure animal welfare and data integrity.

References

- 1. Rodent Anesthesia and Analgesia Guideline - Knowledge Base [ohiostateresearch.knowledgebase.co]

- 2. Guidelines on Anesthesia and Analgesia in Rats - Research A-Z [az.research.umich.edu]

- 3. Rat Isoflurane Anesthesia Protocol [protocols.io]

- 4. Isoflurane Anesthetic Gas Guidelines [ehs.research.uiowa.edu]

- 5. Volume 54 Issue 10, October 2025 [nature.com]

enflurane in pediatric animal model anesthesia

Enflurane: Overview and Safety Concerns

This compound is a halogenated inhalational anesthetic that was initially approved in the 1970s but has since been withdrawn from the US market [1]. Its use in research, especially in pediatric models, is strongly discouraged for several critical reasons:

- Seizure Activity: Unlike other inhaled anesthetics, this compound is known to induce seizure activity [1].

- Cardiotoxicity: It causes increased cardio depressant effects compared to other agents and can bind to cardiac calcium channels, contributing to its toxicity [1].

- Hepatotoxicity: Rare but clinically significant elevations in liver enzymes (ALT) may indicate hepatoxicity [1].

- Nephrotoxicity: Its metabolism (5-9%) produces inorganic fluoride ions, which can cause nephrotoxicity [1].

Given these risks, agents like isoflurane and sevoflurane are the preferred and recommended choices for rodent anesthesia due to their wider safety margins [2] [3].

Contemporary Anesthetic Protocols for Pediatric Rodent Models

For ethical and scientific rigor, researchers should use modern, well-characterized anesthetic protocols. The following table summarizes recommended agents for general anesthesia in rodents [2] [3].

Table 1: Recommended Inhalational and Injectable Anesthetic Agents for Rodents

| Anesthetic Agent | Type | Induction Dose (Rodent) | Maintenance Dose (Rodent) | Key Considerations |

|---|---|---|---|---|

| Isoflurane [2] | Inhalational | 4-5% | 1-3% | Wide safety margin, rapid induction/recovery, preferred for most procedures [2]. |

| Sevoflurane [3] | Inhalational | ~8% (for humans, rodent-specific varies) | ~2.6% MAC (Minimum Alveolar Concentration) | Smooth induction, pleasant odor; suitable for sensitive airways [3]. |

| Ketamine/Xylazine [2] | Injectable Combo | Mouse: 80-110/5-10 mg/kg (IP) Rat: 40-80/5-10 mg/kg (IP) | Redose with 1/3 to 1/2 ketamine dose only | Variable individual response; lasts ~20-30 min; respiratory/cardiac depression risk; supplemental oxygen recommended [2]. |

Experimental Workflow for Pediatric Model Anesthesia

The following diagram illustrates the key decision-making pathway for selecting and administering anesthesia in a pediatric animal model study, emphasizing safety and modern standards.

Essential Adjunctive Medications: Analgesia

Providing pre-emptive and post-operative analgesia is a critical standard of care. Multimodal analgesia (using two or more drugs targeting different pain pathways) is recommended for all laboratory animals [2].

Table 2: Systemic Analgesic Dosing and Recommendations for Rodents [2]

| Analgesic Drug | Class | Mouse Dose | Rat Dose | Frequency | Route |

|---|---|---|---|---|---|

| Carprofen | NSAID | 5 mg/kg | 5 mg/kg | Every 12-24 hours | SC |

| Meloxicam | NSAID | 5 mg/kg | 2 mg/kg | Every 12-24 hours | SC, PO |

| Buprenorphine ER-LAB | Opioid (Extended-Release) | 1 mg/kg | - | Every 48 hours | SC |

| Buprenorphine HCl | Opioid | 0.1 mg/kg | - | Every 4-8 hours | SC |

Protocol for Injectable Anesthesia (Ketamine/Xylazine)

This is a common injectable protocol, but requires careful preparation and monitoring [2].

Drug Preparation (Mouse Example):

- Final Concentration: 10 mg/ml Ketamine, 1 mg/ml Xylazine.

- Preparation: Mix 1.0 ml ketamine (100 mg/ml stock), 0.5 ml xylazine (20 mg/ml stock), and 8.5 ml 0.9% sterile saline in a sterile vial.

- Administration Dose: 0.1 ml per 10g of mouse body weight (IP).

- Resulting Dose: 100 mg/kg ketamine + 10 mg/kg xylazine [2].

Procedure & Monitoring:

- Administer via intraperitoneal (IP) injection.

- Provide supplemental oxygen to prevent hypoxia, which is common with injectable anesthesia.

- Verify the loss of response to a noxious stimulus (e.g., toe pinch) to ensure a surgical plane of anesthesia.

- If redosing is necessary, administer only ketamine at 1/3 to 1/2 of the initial dose to minimize respiratory and cardiac depression from repeated xylazine.

- At the end of the procedure, the alpha-2 agonist (xylazine) can be reversed with atipamezole (0.5-2 mg/kg, IP or SC) to hasten recovery [2].

Critical Considerations for Developmental Studies

When designing studies involving anesthesia in developing animals, researchers must be aware of ongoing scientific discussions:

- Potential Neurodevelopmental Effects: Significant research exists on the potential neurotoxic effects of anesthetic agents on the developing brain [4]. While clinical evidence in humans remains controversial, the US FDA has warned that prolonged or repeated exposure to anesthetics in children under 3 may affect brain development [4]. This is a critical consideration when extrapolating from pediatric animal models.

- Rigorous Monitoring: Standard monitoring should include observation of respiratory rate, pattern, and circulation. The use of a calibrated vaporizer and waste gas scavenging system is mandatory for inhalational anesthetics to ensure accurate dosing and protect personnel [2] [3].

Conclusion and Best Practices

Based on current evidence and guidelines, the use of this compound in pediatric animal models cannot be recommended. Researchers should adopt modern, safer protocols:

- Primary Choice: Use isoflurane as the first-line inhalational anesthetic due to its proven safety profile and controllability [2].

- Analgesia is Mandatory: Administer pre-emptive analgesics and implement a post-procedure pain management plan, ideally using a multimodal approach [2].

- Consult Veterinary Experts: Prior to IACUC protocol submission, strongly encourage consultation with your institutional veterinarian for agent selection and dosing tailored to your specific model and species [2].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Rodent Anesthesia and Analgesia Guideline - Knowledge Base [ohiostateresearch.knowledgebase.co]

- 3. Inhalational Anesthetic - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Long-term impact of sevoflurane exposure on behavioural and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Enflurane Interactions with Neuromuscular Blocking Agents

Introduction & Historical Context

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic agent that was initially approved by the FDA in 1972 for the induction and maintenance of general anesthesia during surgical procedures. Although it has been largely withdrawn from many markets due to specific safety concerns, particularly its potential to induce seizure activity and cause increased cardio depressant effects compared to other inhaled anesthetics, this compound remains a valuable pharmacological tool for understanding anesthetic mechanisms and drug interactions [1]. This compound is structurally related to isoflurane, with both being halogenated ether compounds, though they exhibit distinct pharmacological profiles [2].

The historical development of neuromuscular blocking agents (NMBAs) dates back to the discovery of curare by indigenous South American populations, with significant milestones including Claude Bernard's 19th-century demonstration of its action at the neuromuscular junction and Harold Griffith's first clinical administration during anesthesia in 1942 [3]. The introduction of NMBAs fundamentally transformed anesthesia practice, establishing the modern triad of hypnosis, analgesia, and muscle relaxation essential for surgical procedures [3]. The investigation of interactions between inhalational anesthetics like this compound and NMBAs represents a critical area of anesthetic pharmacology with significant implications for clinical practice and drug development.

Mechanistic Insights

Molecular Mechanisms of this compound

The mechanism of action of this compound, while not completely elucidated, involves complex interactions with multiple neuronal receptors and ion channels. Studies indicate that this compound binds to GABA-A receptors and glycine receptors, producing central nervous system depressant effects [1]. Research suggests that approximately 30% of this compound's central nervous system depressant effects on the spinal cord are mediated through GABA-A receptors, while binding to glycine receptors accounts for about 20% of these effects [1]. Additionally, this compound interacts with voltage-dependent calcium channels in the cardiac sarcoplasmic reticulum, contributing to its cardiodepressant effects, and acts as an antagonist at glutamate (NMDA) receptors [1]. These multifaceted interactions underlie this compound's comprehensive anesthetic effects but also contribute to its potential for neurotoxicity and seizure activity at higher concentrations.

Molecular Mechanisms of Neuromuscular Blocking Agents

Neuromuscular blocking agents exert their effects primarily at the neuromuscular junction (NMJ), which consists of three components: the presynaptic nerve terminal, synaptic cleft, and postsynaptic membrane [3]. NMBAs are categorized into two primary classes based on their mechanism of action:

- Depolarizing agents (e.g., succinylcholine): These agents act as acetylcholine agonists at the motor endplate nicotinic receptors, causing persistent depolarization that renders the muscle fiber unresponsive to subsequent acetylcholine release [3].

- Non-depolarizing agents (e.g., vecuronium, pancuronium, rocuronium): These competitive antagonists prevent acetylcholine from binding to postsynaptic nicotinic receptors on the α-subunits, thereby inhibiting depolarization and muscle contraction [3].

The structural classification of non-depolarizing NMBAs further divides them into aminosteroids (e.g., vecuronium, pancuronium, rocuronium) and benzylisoquinolinium compounds (e.g., atracurium, cis-atracurium, mivacurium) [3]. This structural distinction influences their pharmacokinetic profiles and potential for interactions with anesthetic agents like this compound.

Interaction Mechanisms

The pharmacodynamic interaction between this compound and NMBAs occurs through several proposed mechanisms. Volatile anesthetics, including this compound, enhance the potency of non-depolarizing NMBAs through both presynaptic and postsynaptic actions [4]. At the presynaptic level, this compound reduces the release of acetylcholine from motor nerve terminals, while postsynaptically, it stabilizes the postsynaptic membrane, potentially altering nicotinic receptor conformation or kinetics [4]. The transient-state concept of relaxant-receptor interaction has been applied to explain the increased affinity of NMBAs at the receptor level in the presence of this compound [4]. Additionally, this compound may indirectly enhance neuromuscular blockade through its central nervous system effects and by influencing muscle blood flow, thereby affecting drug distribution to neuromuscular tissues.

The following diagram illustrates the key sites of interaction between this compound and neuromuscular blocking agents at the neuromuscular junction:

Quantitative Pharmacodynamics

Potentiation of Neuromuscular Blocking Agents by this compound

This compound significantly potentiates the effects of non-depolarizing neuromuscular blocking agents in a dose-dependent manner. This potentiation is evidenced by leftward shifts in dose-response curves, indicating increased potency of NMBAs when administered under this compound anesthesia compared to intravenous anesthetic techniques [4]. The degree of potentiation varies among different NMBAs, with this compound demonstrating a significantly greater synergistic effect than halothane across multiple muscle relaxants [4]. The enhanced effect is particularly pronounced at higher concentrations of this compound, with 2.2 minimum alveolar concentration (MAC) producing substantially greater potentiation than 1.2 MAC concentrations [5].

Table 1: Effective Doses (ED₅₀) of Vecuronium During Different Anesthetic Techniques (Adapted from Rupp et al.) [5]

| Anesthetic Agent | Concentration (MAC) | Vecuronium ED₅₀ (μg/kg) |

|---|---|---|

| This compound | 1.2 | 12.8 |

| This compound | 2.2 | 6.3 |

| Isoflurane | 1.2 | 14.7 |

| Isoflurane | 2.2 | 9.8 |

| Halothane | 1.2 | 16.9 |

| Halothane | 2.2 | 13.8 |

The enhanced neuromuscular blockade under this compound anesthesia also affects the time course of neuromuscular blocking agents. During 2.2 MAC this compound anesthesia, the time from vecuronium injection to peak effect is significantly prolonged (9.7 ± 0.6 minutes) compared to other volatile anesthetics (6.5 ± 0.5 minutes) [5]. Similarly, the duration of a 50% block from injection to 90% recovery is substantially longer with high-concentration this compound (46.5 minutes) compared to approximately 20 minutes with other anesthetics [5].

Comparative Potentiation Across Volatile Anesthetics

Research demonstrates that the magnitude of potentiation varies among different volatile anesthetics. This compound consistently demonstrates the greatest potentiating effect on non-depolarizing NMBAs, followed by isoflurane, with halothane showing the least potentiation [5]. This hierarchy is maintained across different classes of NMBAs, including aminosteroids (e.g., vecuronium, pancuronium) and benzylisoquinolinium compounds (e.g., atracurium) [4]. The potentiation effects are concentration-dependent for all volatile anesthetics, with higher concentrations producing greater enhancement of neuromuscular blockade.

Table 2: Comparison of Volatile Anesthetic Effects on Neuromuscular Blocking Agents [5] [4] [6]

| Anesthetic Agent | Potentiation Ranking | Effect on NMBA ED₅₀ | Impact on Recovery |

|---|---|---|---|

| This compound | Highest | Greatest reduction | Prolonged recovery at high concentrations |

| Isoflurane | Intermediate | Moderate reduction | Minimal effect on recovery |

| Sevoflurane | Intermediate-High | Significant reduction | Minimal effect on recovery |

| Halothane | Lowest | Mild reduction | Minimal effect on recovery |

| Desflurane | Intermediate-High | Significant reduction | Minimal effect on recovery |

Studies investigating the effects of pipecuronium during different anesthetic techniques found no significant differences in maximum effect or clinical duration between this compound, isoflurane, and sevoflurane anesthesia [6]. Similarly, research on rocuronium demonstrated that while desflurane and sevoflurane significantly reduced ED₅₀ and ED₉₅ values compared to total intravenous anesthesia, isoflurane did not show statistically significant differences [7]. These findings suggest that while this compound generally produces the greatest potentiation, the specific effects may vary depending on the particular NMBA being studied.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology Studies

4.1.1 Receptor Binding and Ion Channel Function

Objective: To investigate the effects of this compound on nicotinic acetylcholine receptor function and ion channel kinetics in a controlled in vitro environment.

Materials and Equipment:

- Voltage-clamp apparatus or patch-clamp setup

- Cell line expressing human nicotinic acetylcholine receptors (e.g., TE671 cells)

- Microelectrodes and perfusion system

- This compound vaporizer with calibrated output

- Acetylcholine and specific NMBA standards (vecuronium, rocuronium, pancuronium)

- Oxygenated physiological salt solution (composition in mM: NaCl 137, KCl 5, MgCl₂ 1, CaCl₂ 2, HEPES 10, glucose 10; pH adjusted to 7.4)

Methodology:

- Cell Preparation: Culture cells expressing nicotinic acetylcholine receptors on glass coverslips suitable for electrophysiological recording.

- Setup Configuration: Arrange the perfusion system to allow rapid solution exchange (<100 ms) around the recorded cell.

- This compound Administration: Saturate the physiological salt solution with this compound using a calibrated vaporizer maintained at 1.2 MAC (approximately 2.0%) and 2.2 MAC (approximately 3.7%) concentrations.

- Control Measurements: Obtain control responses to brief (2-10 ms) applications of acetylcholine (10-1000 μM) before this compound exposure.

- This compound Exposure: Apply this compound-saturated solution for 2-5 minutes before and during acetylcholine application to achieve steady-state conditions.

- NMBA Studies: Co-apply NMBAs with acetylcholine in the presence and absence of this compound to determine receptor affinity changes.

- Data Collection: Record peak current amplitudes, desensitization time constants, and recovery rates from at least 10 cells per experimental condition.

Data Analysis:

- Normalize current amplitudes to control values

- Fit concentration-response curves using Hill equation

- Calculate changes in NMBA potency using IC₅₀ values

- Compare channel kinetics using appropriate statistical tests (e.g., ANOVA with post-hoc testing)

Protocol 2: In Vivo Neuromuscular Blockade Assessment

4.2.1 Cumulative Dose-Response Studies

Objective: To determine the effects of this compound anesthesia on the potency and time course of neuromuscular blocking agents in an experimental model.

Materials and Equipment:

- Animal preparation (appropriate species with institutional approval)

- Anesthesia delivery system with calibrated this compound vaporizer

- Neuromuscular transmission monitor (acceleromyography or force transducer)

- Intubation equipment and ventilator

- Temperature maintenance system

- Data acquisition software

- Test NMBAs (vecuronium, rocuronium, pancuronium, atracurium)

Methodology:

- Animal Preparation: Anesthetize subjects with intravenous induction followed by this compound maintenance in oxygen.

- Stabilization Period: Maintain stable anesthetic depth (1.2 MAC this compound) for 30 minutes before baseline measurements.

- Nerve Stimulation: Apply train-of-four (TOF) supramaximal stimulation (2 Hz every 12 seconds, 200 μsec duration) to the ulnar nerve or equivalent.

- Response Measurement: Record evoked responses (first twitch T1 and TOF ratio) using acceleromyography at the adductor pollicis muscle or equivalent.